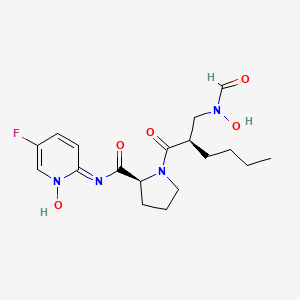

L-Prolinamide, (2R)-2-butyl-N-formyl-N-hydroxy-beta-alanyl-N-(5-fluoro-1-oxido-2-pyridinyl)-

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de LBM-415 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et non divulguées publiquement. . Les méthodes de production industrielle pour LBM-415 ne sont pas non plus largement disponibles, mais elles impliquent probablement des techniques de synthèse organique à grande échelle et des mesures de contrôle de qualité strictes pour garantir la pureté et l'efficacité du produit final.

Analyse Des Réactions Chimiques

LBM-415 subit diverses réactions chimiques, principalement impliquant ses groupes fonctionnels. Le composé peut participer à :

Oxydation : Le groupe hydroxyle dans LBM-415 peut être oxydé dans des conditions spécifiques.

Réduction : Les groupes carbonyle du composé peuvent être réduits en alcools.

Substitution : L'atome de fluor dans le cycle aromatique peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

LBM-415 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : LBM-415 est utilisé comme composé modèle pour étudier l'inhibition de la peptide déformylase et ses effets sur la synthèse des protéines bactériennes.

Biologie : Le composé est utilisé dans la recherche pour comprendre le rôle de la peptide déformylase dans la physiologie bactérienne et son potentiel en tant que cible pour la thérapie antibactérienne.

Médecine : LBM-415 est étudié pour son utilisation potentielle comme agent antibactérien, en particulier contre les souches bactériennes résistantes aux médicaments.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et formulations antibactériens, contribuant ainsi à l'avancement de la recherche et du développement pharmaceutiques

Mécanisme d'action

LBM-415 exerce ses effets antibactériens en inhibant l'enzyme peptide déformylase, qui est essentielle à la synthèse des protéines bactériennes. La peptide déformylase catalyse l'élimination du groupe formyle de la méthionine N-terminale des protéines nouvellement synthétisées, une étape critique dans la croissance et la survie bactériennes. En inhibant cette enzyme, LBM-415 perturbe la synthèse des protéines, ce qui entraîne la mort des cellules bactériennes. Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent la liaison de LBM-415 au site actif de la peptide déformylase, empêchant ainsi son activité catalytique .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

L-Prolinamide derivatives have shown promise in anticancer research. For instance, studies have demonstrated that certain proline analogues exhibit antitumor activity by inhibiting cell growth in various cancer cell lines. The National Cancer Institute has evaluated these compounds, revealing significant growth inhibition rates against human tumor cells, which indicates their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

Research has indicated that L-Prolinamide derivatives can act as effective antimicrobial agents. They interfere with the metabolic pathways of pathogens, making them viable candidates for developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance .

Collagenase Inhibition

Molecular docking studies have identified L-Prolinamide isomers as potential inhibitors of bacterial collagenase. This property is crucial since collagenases are implicated in various diseases, including chronic wounds and bacterial infections. The binding affinity of these compounds suggests they could be developed into therapeutic agents targeting collagenase activity .

Catalysis

Enantioselective Reactions

L-Prolinamide has been employed as a catalyst in enantioselective reactions, particularly direct aldol reactions. Its ability to facilitate these reactions with high selectivity makes it a valuable tool in asymmetric synthesis, allowing for the production of chiral compounds that are essential in pharmaceuticals .

Biochemical Probes

Targeting Amino Acid Transporters

Recent studies have proposed L-Prolinamide as a chemotherapeutic target for Trypanosoma cruzi, the causative agent of Chagas disease. By designing inhibitors that block proline uptake, researchers aim to disrupt the metabolism of this parasite, demonstrating the compound's utility in parasitology and infectious disease research .

Analytical Applications

Chiral Separation Techniques

The development of chiral derivatization methods using L-Prolinamide has enhanced the separation and quantification of enantiomers in pharmaceutical formulations. High-performance liquid chromatography (HPLC) techniques utilizing L-Prolinamide derivatives have shown high accuracy and sensitivity, making them essential for quality control in drug manufacturing .

Table 1: Biological Activities of L-Prolinamide Derivatives

Table 2: Catalytic Applications of L-Prolinamide

Mécanisme D'action

LBM-415 exerts its antibacterial effects by inhibiting the enzyme peptide deformylase, which is essential for bacterial protein synthesis. Peptide deformylase catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized proteins, a critical step in bacterial growth and survival. By inhibiting this enzyme, LBM-415 disrupts protein synthesis, leading to bacterial cell death. The molecular targets and pathways involved in this mechanism include the binding of LBM-415 to the active site of peptide deformylase, preventing its catalytic activity .

Comparaison Avec Des Composés Similaires

LBM-415 est unique parmi les inhibiteurs de la peptide déformylase en raison de son activité antibactérienne à large spectre et de son efficacité contre les souches bactériennes résistantes aux médicaments. Les composés similaires comprennent :

Actinonine : Un autre inhibiteur de la peptide déformylase présentant des propriétés antibactériennes.

BB-83698 : Un inhibiteur de la peptide déformylase en développement clinique.

GSK-1322322 : Un inhibiteur de la peptide déformylase présentant des applications antibactériennes potentielles

Comparé à ces composés, LBM-415 a montré une efficacité supérieure in vitro et fait l'objet d'études actives pour ses applications cliniques potentielles.

Activité Biologique

L-Prolinamide, specifically the compound (2R)-2-butyl-N-formyl-N-hydroxy-beta-alanyl-N-(5-fluoro-1-oxido-2-pyridinyl)-, is a derivative of proline that has garnered attention due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes, enzyme inhibition characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of L-Prolinamide can be described as follows:

- Molecular Formula : C₁₄H₁₈FN₃O₃

- Molecular Weight : 299.31 g/mol

The compound features a proline backbone with several functional groups that likely contribute to its biological properties.

Enzyme Inhibition

Research indicates that L-Prolinamide derivatives exhibit significant enzyme inhibitory activities. For instance, studies have shown that proline-based amides can inhibit the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The derivative B2 was particularly noted for its strong inhibitory effect at concentrations ranging from to M, with a docking score of -7.384 kcal/mole suggesting favorable interactions with the enzyme's active site .

Antioxidant Activity

L-Prolinamide has been evaluated for its antioxidant properties. Compounds related to proline have demonstrated the ability to scavenge free radicals effectively. For example, certain phthalimide derivatives synthesized using L-proline as a catalyst showed potent antioxidant activity with IC50 values significantly lower than standard antioxidants like butylated hydroxyanisole (BHA) .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have indicated that proline derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases .

Study 1: Anticancer Activity

A study focused on cyclic dipeptides derived from proline highlighted their anticancer potential. For instance, specific derivatives were shown to inhibit the proliferation of various cancer cell lines, including glioma and colorectal carcinoma cells . The IC50 values ranged from 5.8 to 29.4 μM, indicating varying degrees of efficacy against different cancer types.

Study 2: HDAC Inhibition

Another significant study evaluated cadmium-proline complexes for their histone deacetylase (HDAC) inhibitory activity. The results demonstrated that these complexes could effectively inhibit HDAC isoforms, leading to apoptosis in cancer cell lines at low concentrations (IC50 = 2 μM). This finding underscores the potential of proline-based compounds in epigenetic therapies .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

478913-91-6 |

|---|---|

Formule moléculaire |

C18H25FN4O5 |

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

(2S)-N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[(2R)-2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H25FN4O5/c1-2-3-5-13(10-21(27)12-24)18(26)22-9-4-6-15(22)17(25)20-16-8-7-14(19)11-23(16)28/h7-8,11-13,15,27-28H,2-6,9-10H2,1H3/t13-,15+/m1/s1 |

Clé InChI |

AYCMYBACERJYNY-HIFRSBDPSA-N |

SMILES |

CCCCC(CN(C=O)O)C(=O)N1CCCC1C(=O)N=C2C=CC(=CN2O)F |

SMILES isomérique |

CCCC[C@H](CN(C=O)O)C(=O)N1CCC[C@H]1C(=O)N=C2C=CC(=CN2O)F |

SMILES canonique |

CCCCC(CN(C=O)O)C(=O)N1CCCC1C(=O)N=C2C=CC(=CN2O)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LBM415 NVP PDF 713 NVP PDF-713 NVP-PDF713 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.